3-(4-butoxyphenyl)propanoic Acid

Übersicht

Beschreibung

3-(4-butoxyphenyl)propanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds containing a phenylpropanoic acid moiety, which consists of a benzene ring connected to a propanoic acid. While the provided papers do not directly discuss 3-(4-butoxyphenyl)propanoic acid, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of 3-(4-butoxyphenyl)propanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from various aromatic or aliphatic precursors. For instance, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid involves nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . Similarly, 3-(4-butoxyphenyl)propanoic acid could be synthesized through a series of reactions starting from a suitable benzoyl compound with subsequent modifications to introduce the butoxy group and the propanoic acid moiety.

Molecular Structure Analysis

Molecular structure analysis is typically performed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . The molecular structure of 3-(4-butoxyphenyl)propanoic acid would likely be analyzed using similar techniques to confirm the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The chemical reactions involving phenylpropanoic acids can vary widely depending on the substituents present on the aromatic ring and the aliphatic chain. The provided papers do not detail reactions specific to 3-(4-butoxyphenyl)propanoic acid, but they do mention reactions such as N-arylation catalyzed by copper complexes , which could potentially be applied to modify the phenyl ring of 3-(4-butoxyphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-(4-butoxyphenyl)propanoic acid can be inferred from studies on similar molecules. For instance, vibrational spectra and molecular electronic energy of 4-amino-3(4-chlorophenyl) butanoic acid were computed using Hartree–Fock and DFT methods . These computational methods could also be applied to predict the properties of 3-(4-butoxyphenyl)propanoic acid, such as its vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO energies, which are indicative of its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Dovbnya et al. (2022) developed preparative methods for the synthesis of compounds related to 3-(4-butoxyphenyl)propanoic Acid, including investigating acid hydrolysis reactions and evaluating their antioxidant activities. These findings contribute to understanding the chemical properties and potential applications of such compounds (Dovbnya et al., 2022).

Applications in Material Science

- Research by Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally similar to 3-(4-butoxyphenyl)propanoic Acid, for enhancing the reactivity of molecules towards benzoxazine ring formation. This study highlights the potential of such compounds in developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Photolysis and Environmental Degradation

- Pinna and Pusino (2011) investigated the photodegradation of cyhalofop, which yields a primary metabolite structurally related to 3-(4-butoxyphenyl)propanoic Acid. This research is crucial for understanding the environmental behavior and degradation pathways of such compounds (Pinna & Pusino, 2011).

Biofuel Research

- A study by El‐Nahas et al. (2007) on the thermochemistry and kinetics of esters related to 3-(4-butoxyphenyl)propanoic Acid provides insights into their potential as model biofuels. This research contributes to the understanding of biofuel decomposition and energy production (El‐Nahas et al., 2007).

Pharmaceutical Applications

- The synthesis and investigation of derivatives of 3-(4-butoxyphenyl)propanoic Acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid by Chen et al. (2016), highlight the potential applications of these compounds in pharmaceuticals, particularly in improving chemical stability and bioactivity (Chen et al., 2016).

Nanotechnology and Synthetic Ion Channels

- Ali et al. (2012) utilized a compound similar to 3-(4-butoxyphenyl)propanoic Acid for the optical gating of synthetic ion channels. This research demonstrates potential applications in nanofluidic devices, controlled release, sensing, and information processing (Ali et al., 2012).

Safety Evaluation in Food Contact Materials

- An EFSA Journal publication (2011) assessed the safety of a derivative of 3-(4-butoxyphenyl)propanoic Acid for use in food contact materials. This highlights the importance of such compounds in consumer safety evaluations (Flavourings, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVUYCXAYOAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

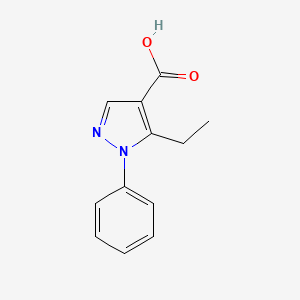

CCCCOC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429344 | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxyphenyl)propanoic Acid | |

CAS RN |

3243-41-2 | |

| Record name | 4-Butoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3243-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)